
tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate naphthalene derivative. One common method includes the use of tert-butyl carbamate and 4-amino-5,6,7,8-tetrahydronaphthalene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the amino group or the naphthalene ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized naphthalene derivatives.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may be used in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects .
類似化合物との比較
- tert-butylN-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- tert-butylN-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
- tert-butylN-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methylcarbamate
Comparison: tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is unique due to the position of the amino group on the naphthalene ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. For example, the presence of the amino group at the 4-position may enhance its binding affinity to certain enzymes or receptors compared to its analogs with amino groups at different positions .
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h8-9H,4-7,16H2,1-3H3,(H,17,18) |
InChIキー |
XBQNKULTRBLZBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C2CCCCC2=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


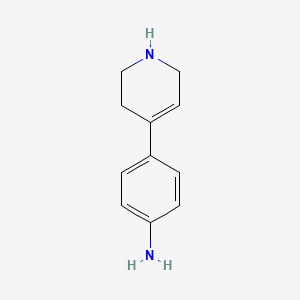
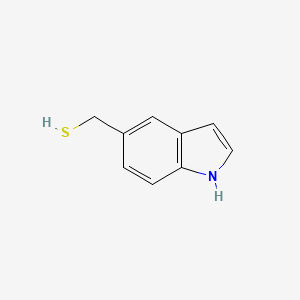


![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)


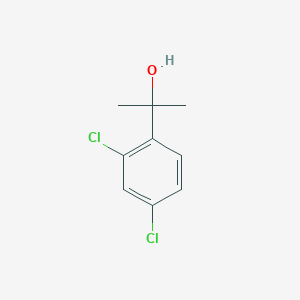
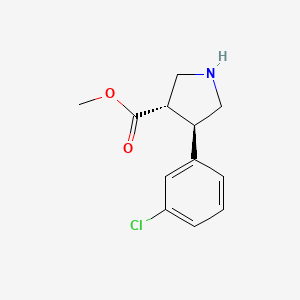
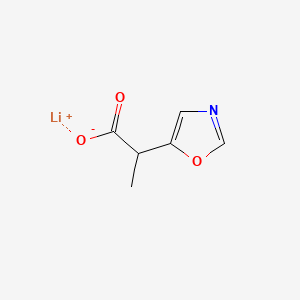
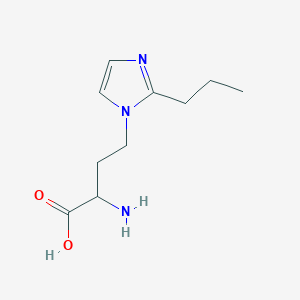
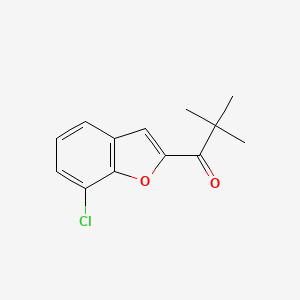
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)

